

Prodilidine: A Technical Overview of its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prodilidine*

Cat. No.: *B15402847*

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Introduction

Prodilidine, with the IUPAC name (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate, is a synthetic opioid analgesic. Structurally, it is a ring-contracted analog of prodine. This technical guide provides a comprehensive overview of the available information on the synthesis and chemical properties of **prodilidine**, with a focus on presenting quantitative data, experimental methodologies, and visual representations of its chemical synthesis.

Chemical Properties

The chemical and physical properties of **prodilidine** are crucial for its formulation, delivery, and interaction with biological systems. While experimentally determined data is limited in the publicly available literature, computed properties provide valuable estimates.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C15H21NO2	PubChem
Molecular Weight	247.33 g/mol	PubChem
IUPAC Name	(1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate	PubChem
CAS Number	3734-17-6	PubChem
Boiling Point (Predicted)	307.4 °C at 760 mmHg	LookChem (for isomer)
pKa (Predicted)	7.95 ± 0.60	LookChem (for isomer)
LogP (Predicted)	0.53990	LookChem (for isomer)

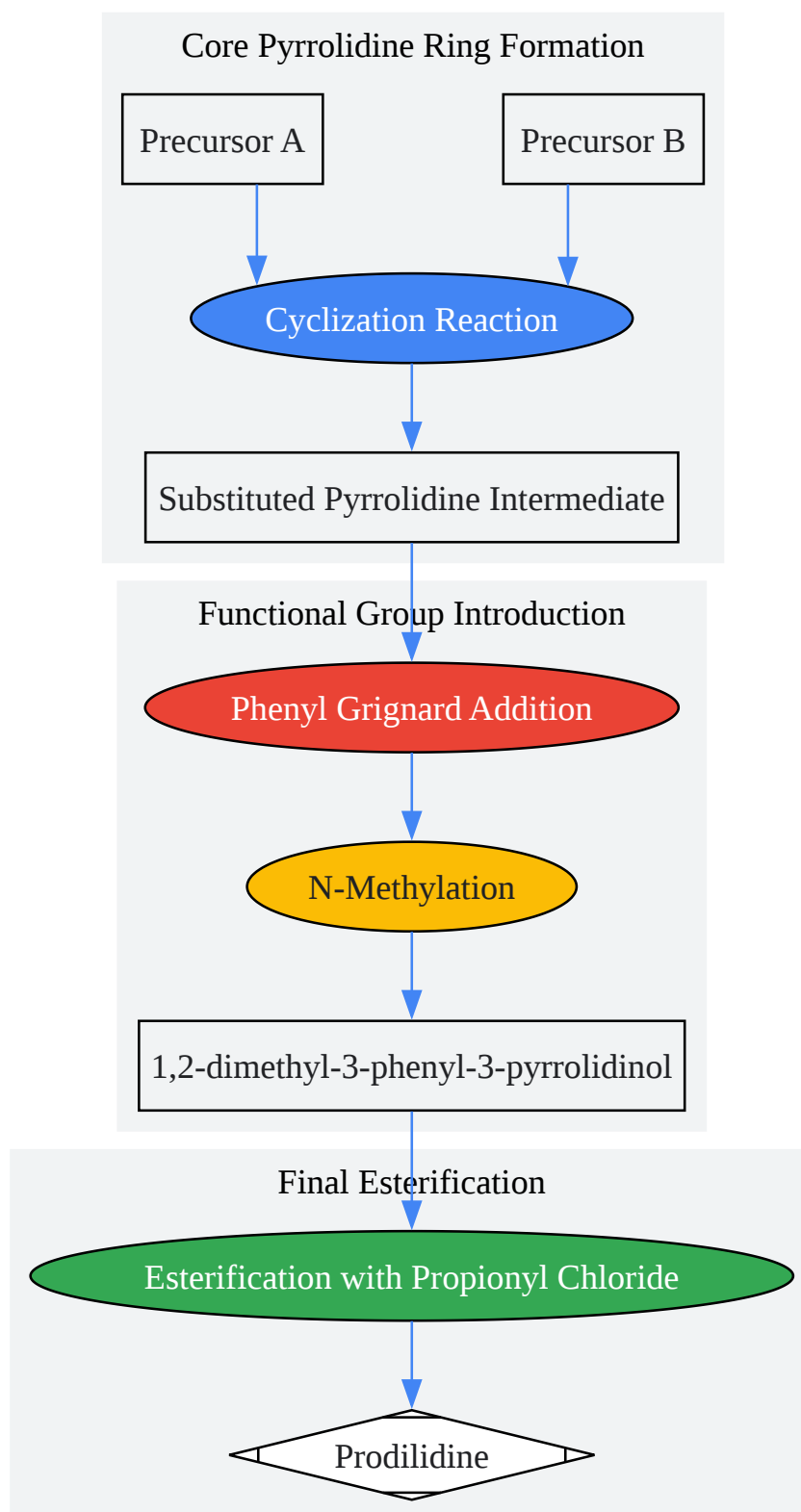
Note: Some data is for the isomer 1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate and should be considered as an estimate for **prodilidine**.

Synthesis of Prodilidine

A detailed, step-by-step experimental protocol for the synthesis of **prodilidine** is not readily available in contemporary peer-reviewed literature. The primary reference to its synthesis is a 1961 publication by Kissel, Albert, and Boxill, the full text of which is not widely accessible. However, based on the synthesis of structurally related pyrrolidine and prodine analogs, a plausible synthetic route can be outlined.

Postulated Synthetic Pathway

The synthesis of **prodilidine** likely involves a multi-step process starting from readily available precursors. A logical approach would be the creation of the core pyrrolidine ring structure, followed by the introduction of the phenyl and methyl groups, and finally, esterification to yield the propionate ester.



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A postulated synthetic workflow for **Prodilidine**.

Experimental Protocols (Hypothetical)

Without the original experimental data, the following protocols are based on general organic synthesis principles for similar compounds and should be treated as illustrative.

Step 1: Synthesis of a Substituted Pyrrolidinone Intermediate A plausible initial step is the synthesis of a suitably substituted pyrrolidinone precursor. This could potentially be achieved through a Michael addition of a nitroalkane to an α,β -unsaturated ester, followed by reductive cyclization.

Step 2: Grignard Addition of Phenyl Group The keto group of the pyrrolidinone intermediate would then be susceptible to a Grignard reaction. Phenylmagnesium bromide would be added to introduce the phenyl group at the 3-position, resulting in a tertiary alcohol.

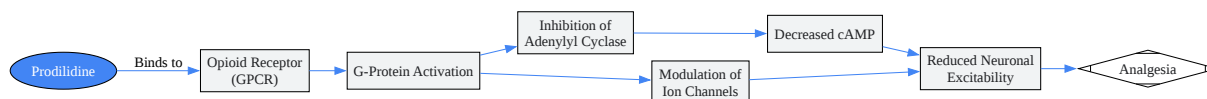
Step 3: N-Methylation and Reduction The secondary amine in the pyrrolidine ring would be methylated, likely using a reagent such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide. Any remaining carbonyl or other reducible groups could be addressed at this stage.

Step 4: Esterification The final step would involve the esterification of the tertiary hydroxyl group with propionyl chloride or propionic anhydride in the presence of a suitable base to yield **prodilidine**.

Mechanism of Action

Prodilidine is classified as an opioid analgesic.^[1] Its analgesic effects are presumed to be mediated through its interaction with opioid receptors in the central nervous system. The specific binding affinities for mu, delta, and kappa opioid receptors have not been extensively reported in recent literature.

The general mechanism of opioid analgesics involves the activation of G-protein coupled opioid receptors, leading to a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. The net effect is a reduction in neuronal excitability and the inhibition of pain signal transmission.



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References

- 1. The pharmacology of prodilidone hydrochloride, a new analgetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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